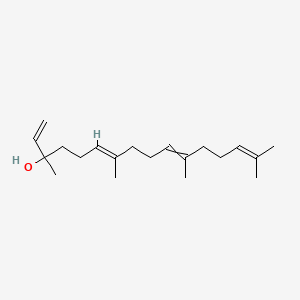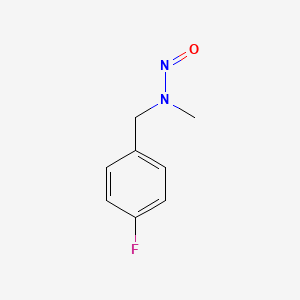
N-Nitroso-N-(p-fluorobenzyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorobenzyl)methylnitrosamine is a chemical compound that belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a fluorobenzyl group attached to a methylnitrosamine moiety. Nitrosamines are commonly found in various industrial and pharmaceutical products and have been a subject of extensive research due to their toxicological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorobenzyl)methylnitrosamine typically involves the reaction of 4-fluorobenzylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the nitrosamine and prevent side reactions.
Industrial Production Methods: Industrial production of (4-Fluorobenzyl)methylnitrosamine may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluorobenzyl)methylnitrosamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitrosamine group to an amine group.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluorobenzyl)methylnitrosamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in the formation of nitrosamine impurities in pharmaceutical products.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluorobenzyl)methylnitrosamine involves its metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the formation of DNA adducts and the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar toxicological effects.
4-Fluorobenzylamine: A related compound that lacks the nitrosamine group.
Uniqueness: (4-Fluorobenzyl)methylnitrosamine is unique due to the presence of both a fluorobenzyl group and a nitrosamine moiety, which can influence its reactivity and biological effects. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other nitrosamines.
Eigenschaften
CAS-Nummer |
84174-21-0 |
|---|---|
Molekularformel |
C8H9FN2O |
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-N-methylnitrous amide |
InChI |
InChI=1S/C8H9FN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MJELNUZGIUQWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)F)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


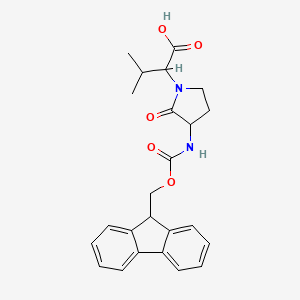
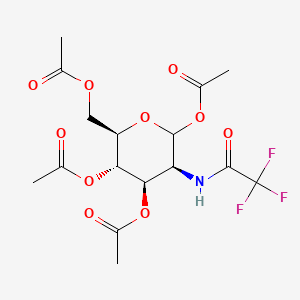

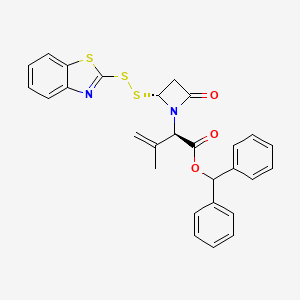
![(16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B13405343.png)
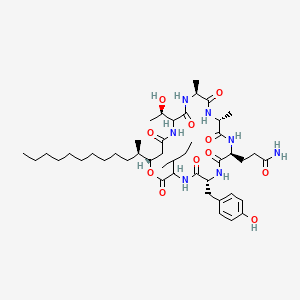
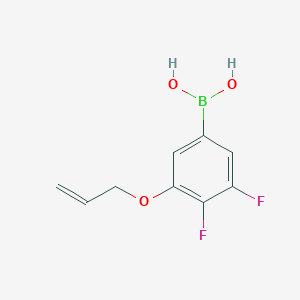
![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)

![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)

![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)
